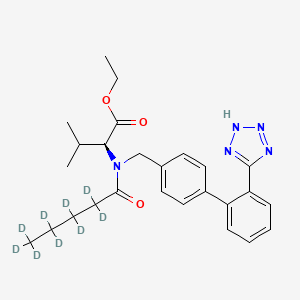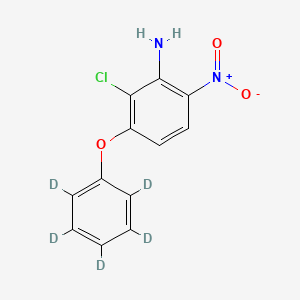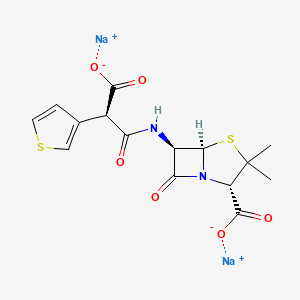
Ticarcillin (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticarcillin (sodium) is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to enhance its efficacy against β-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ticarcillin sodium involves several steps. Initially, 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) that has been silanized using N,O-bis(trimethylsilyl)acetamide. The resulting product is ticarcillin acid, which is subsequently converted to ticarcillin sodium by reacting with sodium iso-octoate .
Industrial Production Methods: The industrial production of ticarcillin sodium follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high yield and purity of the final product. The use of triethylamine and pivaloyl chloride, along with careful temperature and pH control, is crucial for the efficient production of ticarcillin sodium .
Chemical Reactions Analysis
Types of Reactions: Ticarcillin sodium undergoes various chemical reactions, including:
Oxidation: Ticarcillin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Ticarcillin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted derivatives of ticarcillin .
Scientific Research Applications
Ticarcillin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Medicine: Used clinically to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Ticarcillin sodium exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular target of ticarcillin is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
Comparison with Similar Compounds
Carbenicillin: Similar in structure and function but less potent against Pseudomonas aeruginosa.
Piperacillin: Another carboxypenicillin with a broader spectrum of activity.
Ampicillin: A penicillin derivative with a different spectrum of activity.
Uniqueness of Ticarcillin: Ticarcillin is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with β-lactamase inhibitors like clavulanic acid. This combination extends its spectrum of activity and makes it effective against β-lactamase-producing bacteria .
Properties
Molecular Formula |
C15H14N2Na2O6S2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 |
InChI Key |
ZBBCUBMBMZNEME-QBGWIPKPSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




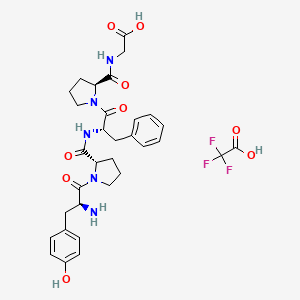

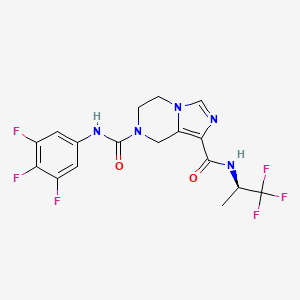

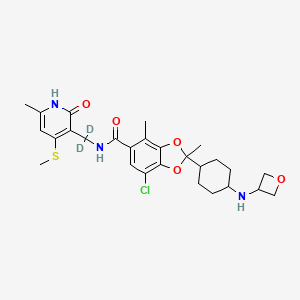
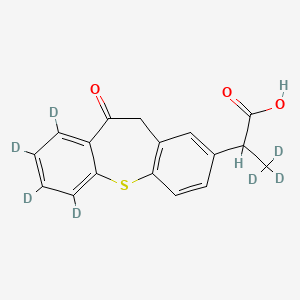
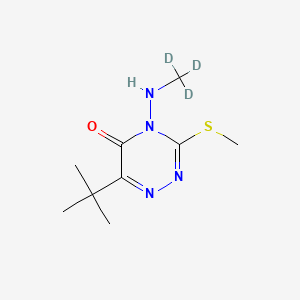

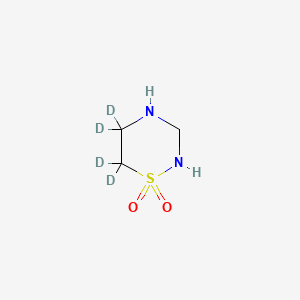
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
